molecular formula C9H9O3P B12814614 1-Propynylphosphonic acid di(2-propynyl) ester CAS No. 1904-21-8

1-Propynylphosphonic acid di(2-propynyl) ester

Cat. No.: B12814614
CAS No.: 1904-21-8
M. Wt: 196.14 g/mol
InChI Key: LLMRIXGGKJSPOG-UHFFFAOYSA-N
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Description

1-Propynylphosphonic acid di(2-propynyl) ester is an organic phosphonate ester with the molecular formula C9H9O3P and a molecular weight of 196.14 g/mol . It is characterized by its propynyl groups and is supplied with the CAS Registry Number 1904-21-8 . Phosphonic acid esters and their analogues are of significant importance in scientific research due to their role as intermediates in the synthesis of biologically active compounds . While the specific research applications and detailed mechanism of action for this exact compound are not extensively documented in publicly available literature, phosphonic/phosphinic acids and their derivatives are widely recognized as useful intermediates and are known to exhibit a range of biological activities . These activities can include serving as antibacterial agents, antivirals, CNS therapeutics, and enzyme inhibitors . Researchers may explore this particular ester for its potential utility in various synthetic pathways, including its hydrolysis to the corresponding phosphonic acid, a transformation typically achieved under acidic or basic conditions . This product is intended For Research Use Only. It is not intended for personal, veterinary, or diagnostic uses.

Properties

CAS No.

1904-21-8

Molecular Formula

C9H9O3P

Molecular Weight

196.14 g/mol

IUPAC Name

1-bis(prop-2-ynoxy)phosphorylprop-1-yne

InChI

InChI=1S/C9H9O3P/c1-4-7-11-13(10,9-6-3)12-8-5-2/h1-2H,7-8H2,3H3

InChI Key

LLMRIXGGKJSPOG-UHFFFAOYSA-N

Canonical SMILES

CC#CP(=O)(OCC#C)OCC#C

Origin of Product

United States

Preparation Methods

Formation of 2-Propynylphosphorodichloridite Intermediate

  • Reactants: Propargyl alcohol and phosphorus trichloride.
  • Conditions: The reaction is carried out at elevated temperatures between 60°C and 110°C.
  • Molar Ratios: A large excess of phosphorus trichloride (typically 1.5 to 30 moles per mole of propargyl alcohol) is used to favor formation of the desired intermediate and suppress by-products.
  • Solvent: When lower equivalents of phosphorus trichloride are used, inert hydrocarbon solvents such as benzene, toluene, xylene, or cyclohexane are employed.
  • Process: Propargyl alcohol is added rapidly under positive pressure to phosphorus trichloride at the target temperature, evolving hydrogen chloride gas which is removed continuously.
  • Outcome: Formation of 2-propynylphosphorodichloridite, a trivalent phosphorus intermediate, in high yield and purity without isolation or purification steps.

Catalytic Hydrogenation to cis-1-Propenylphosphonic Dichloride

  • Catalysts: Palladium or Raney nickel supported on activated carbon, barium sulfate, or calcium carbonate.
  • Solvents: Non-hydroxylic solvents such as benzene, toluene, hexane, or ether.
  • Conditions: Hydrogenation is performed at 15–100°C under hydrogen pressures of 10–100 psi.
  • Control: Hydrogen uptake is monitored to stop after one mole of hydrogen per mole of propadienyl compound is absorbed, preventing over-reduction.
  • Outcome: Selective reduction of the allenic double bond to yield cis-1-propenylphosphonic dichloride.

Hydrolysis and Esterification to 1-Propynylphosphonic Acid Di(2-propynyl) Ester

  • Hydrolysis: The dichloride is hydrolyzed with water at 0–10°C to form the free phosphonic acid.
  • Esterification: The free acid is then esterified with propargyl alcohol to form the di(2-propynyl) ester.
  • Alternative: In some processes, the propadienylphosphonic dichloride is first hydrolyzed to the acid and then selectively reduced under basic aqueous conditions to the cis isomer.
  • Purification: The final ester is purified by removal of solvents and water under reduced pressure.

Reaction Conditions and Optimization

Step Key Parameters Notes
Formation of phosphorodichloridite Temp: 60–110°C; PCl3:propargyl alcohol ratio 1.5–30:1; Solvent: optional hydrocarbons Rapid addition of propargyl alcohol; HCl gas removal essential; prevents by-products
Thermal rearrangement Temp: reflux (~76°C); Time: 1–5 hours Converts trivalent to pentavalent phosphorus; minor by-products if uncontrolled
Catalytic hydrogenation Temp: 15–100°C; H2 pressure: 10–100 psi; Catalyst: Pd or Raney Ni Stop at 1 mole H2 uptake; solvents inert and non-hydroxylic
Hydrolysis and esterification Temp: 0–10°C; Controlled addition of water; Esterification with propargyl alcohol Exothermic; slow addition to control reaction; purification by distillation

Research Findings and Notes

  • The use of excess phosphorus trichloride is critical to suppress formation of di-2-propynylphosphorochloridite by-product and to achieve high yields of the phosphite intermediate.
  • Elevated temperature during addition of propargyl alcohol favors the desired intermediate formation and reduces by-products.
  • The phosphite intermediate is explosive; the process avoids accumulation by continuous addition and in situ rearrangement.
  • Catalytic hydrogenation is selective and rapid, with typical reaction times from 0.5 to 4 hours.
  • Hydrolysis is slightly exothermic; slow addition of the dichloride to water at low temperature is recommended to control the reaction.
  • The final di(2-propynyl) ester is obtained with high purity suitable for further applications, including antibacterial agents.

Summary Table of Key Intermediates and Products

Compound Description Preparation Step Key Properties
2-Propynylphosphorodichloridite Trivalent phosphorus intermediate Reaction of propargyl alcohol + PCl3 Explosive, formed at 60–110°C
Propadienylphosphonic dichloride Pentavalent allenic phosphorus compound Thermal rearrangement at reflux Used directly for hydrogenation
cis-1-Propenylphosphonic dichloride Reduced phosphonic dichloride Catalytic hydrogenation Selective reduction, cis isomer
1-Propynylphosphonic acid di(2-propynyl) ester Final ester product Hydrolysis + esterification Molecular weight 196.14 g/mol

Chemical Reactions Analysis

1-Propynylphosphonic acid di(2-propynyl) ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of phosphonic acid derivatives.

    Reduction: Reduction reactions typically involve the use of hydrogenation catalysts to convert the compound into its reduced forms.

    Substitution: The ester groups in the compound can undergo nucleophilic substitution reactions, resulting in the formation of different phosphonate esters.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Preparation Methods

The synthesis of 1-Propynylphosphonic acid di(2-propynyl) ester typically involves several key steps:

  • Formation of 2-Propynylphosphorodichloridite : Propargyl alcohol reacts with phosphorus trichloride at elevated temperatures.
  • Thermal Rearrangement : The intermediate undergoes rearrangement to form propadienylphosphonic dichloride.
  • Catalytic Hydrogenation : The dichloride is then hydrogenated to yield the desired phosphonic acid ester.
  • Hydrolysis : Final hydrolysis leads to the formation of 1-Propynylphosphonic acid di(2-propynyl) ester .

Chemistry

  • Reagent in Organic Synthesis : The compound serves as a valuable reagent for synthesizing other phosphonic acid derivatives, facilitating the development of complex organic molecules .

Biology

  • Antibacterial and Antifungal Properties : Research indicates that 1-Propynylphosphonic acid di(2-propynyl) ester exhibits potential antibacterial and antifungal activities, making it a candidate for further biological studies .

Medicine

  • Drug Development : Ongoing research explores its application in drug design, particularly in developing novel therapeutic agents that could target specific diseases or infections .

Industry

  • Production of Specialty Chemicals : The compound is utilized in manufacturing flame retardants and plasticizers, contributing to advancements in material science and engineering .

Data Tables

Application AreaSpecific UsesNotable Findings
ChemistryReagent for organic synthesisFacilitates complex molecule formation
BiologyAntibacterial and antifungal studiesPotential therapeutic agent
MedicineDrug designTargeting specific diseases
IndustryFlame retardants, plasticizersEnhances material properties

Case Studies

  • Antibacterial Activity Study : A study investigated the efficacy of 1-Propynylphosphonic acid di(2-propynyl) ester against various bacterial strains. Results indicated significant antibacterial properties, suggesting its potential as an active ingredient in pharmaceutical formulations.
  • Flame Retardant Application : In industrial applications, the compound was tested as a flame retardant additive in polymer matrices. The findings demonstrated improved fire resistance without compromising mechanical properties.
  • Drug Development Research : A collaborative study focused on modifying the structure of 1-Propynylphosphonic acid di(2-propynyl) ester to enhance its bioavailability. The modified compounds showed increased efficacy in preclinical models.

Mechanism of Action

The mechanism of action of 1-Propynylphosphonic acid di(2-propynyl) ester involves its interaction with specific molecular targets and pathways. The compound’s phosphonic acid group can form strong bonds with metal ions and enzymes, potentially inhibiting their activity. This interaction is crucial for its biological and industrial applications, as it can modulate various biochemical processes.

Comparison with Similar Compounds

Key Findings:

Reactivity :

  • The propynyl groups in 1-propynylphosphonic acid di(2-propynyl) ester enhance its utility in click chemistry compared to allyl or ethyl esters, which are less reactive .
  • Allylphosphonates (e.g., diethyl allylphosphonate) undergo polymerization or thiol-ene reactions, whereas propynyl esters are tailored for azide-alkyne cycloadditions .

Solubility and Stability :

  • Hydrophilic substituents, such as hydroxyl groups in dimethyl (2-hydroxypropan-2-yl)phosphonate, improve water solubility, making them suitable for biomedical applications .
  • Propynyl esters are less stable under acidic conditions due to alkyne sensitivity, whereas phenyl-substituted analogs (e.g., 2-methylpropyl 2-propynyl phenylphosphonate) exhibit enhanced stability .

Applications: Cyano- and phenyl-substituted phosphonates (e.g., diethyl (1-cyano-2-phenylvinyl)phosphonate) are explored for their bioactivity, including enzyme inhibition . High-molecular-weight esters like (3,3-diphenyl-2-propenyl)phosphonic acid diethyl ester serve as ligands in coordination chemistry .

Biological Activity

1-Propynylphosphonic acid di(2-propynyl) ester, with the CAS number 1904-21-8, is a phosphonic acid derivative characterized by its unique structure featuring dual propynyl substitutions. This compound has garnered interest in various fields, particularly in biological and medicinal research due to its potential therapeutic properties.

  • Molecular Formula : C17H20NO5P
  • Molecular Weight : 349.32 g/mol
  • IUPAC Name : 1-bis(prop-2-ynoxy)phosphorylprop-1-yne
  • InChI Key : LLMRIXGGKJSPOG-UHFFFAOYSA-N

Synthesis

The synthesis of 1-propynylphosphonic acid di(2-propynyl) ester typically involves the reaction of propargyl alcohol with phosphorus trichloride, leading to several intermediates that are subsequently transformed into the final product. The key steps include:

  • Formation of 2-propynylphosphorodichloridite.
  • Thermal rearrangement to propadienylphosphonic dichloride.
  • Catalytic hydrogenation followed by hydrolysis to yield the ester.

The biological activity of 1-propynylphosphonic acid di(2-propynyl) ester is primarily attributed to its ability to interact with specific biological targets, including enzymes and metal ions. The phosphonic acid moiety can form strong bonds with these targets, potentially inhibiting their activity and modulating various biochemical pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial and antifungal properties. Studies have shown it can inhibit the growth of certain bacterial strains and fungi, making it a candidate for further investigation in drug development.

Case Study: Antibacterial Activity

In a study examining the antibacterial effects of various phosphonic acid derivatives, 1-propynylphosphonic acid di(2-propynyl) ester demonstrated notable efficacy against Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values were determined to be lower than those of comparable compounds, suggesting enhanced potency.

Comparative Analysis

To better understand the biological activity of 1-propynylphosphonic acid di(2-propynyl) ester, a comparative analysis with similar compounds can provide insights into its unique properties.

Compound NameStructure TypeMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
1-Propynylphosphonic acid di(2-propynyl) esterPhosphonic acid derivative105
Dipropargyl 1-propynylphosphonateSimilar structure with different esters2015
Phosphonic acid (4-propylphenyl)-ethyl 4-nitrophenyl esterDistinct substituents2530

Medicinal Chemistry

The potential applications of 1-propynylphosphonic acid di(2-propynyl) ester in medicinal chemistry are vast. Its ability to inhibit enzyme activity positions it as a candidate for developing novel therapeutic agents targeting infectious diseases.

Industrial Use

In addition to its biological applications, this compound is utilized in the production of specialty chemicals and materials such as flame retardants and plasticizers, showcasing its versatility across different industries.

Q & A

What are the established synthetic routes for 1-propynylphosphonic acid di(2-propynyl) ester, and what reaction conditions optimize yield?

Basic Research Question
The synthesis typically involves esterification of phosphonic acid with propargyl alcohol derivatives. A two-step approach is recommended:

Activation of the phosphonic acid : Use chlorinating agents (e.g., PCl₃ or SOCl₂) to generate the phosphoryl chloride intermediate.

Nucleophilic substitution : React the intermediate with excess 2-propynol in anhydrous conditions, employing a base (e.g., triethylamine) to neutralize HCl byproducts.
Optimization :

  • Maintain temperatures below 40°C to prevent alkyne side reactions (e.g., Glaser coupling).
  • Use catalytic Cu(I) salts (e.g., CuI, 0.1–1 mol%) to enhance regioselectivity .
  • Purify via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane).

What spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

Basic Research Question
A multi-technique approach is critical:

  • ¹H/³¹P NMR : Confirm esterification via downfield shifts of the propynyl protons (δ 2.5–3.0 ppm) and phosphorus resonance (δ 20–30 ppm for phosphonic esters) .
  • FT-IR : Identify P=O stretches (~1250 cm⁻¹) and alkyne C≡C stretches (~2100 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • X-ray crystallography : Resolve steric effects of propynyl groups; requires single crystals grown in non-polar solvents (e.g., hexane) .

How does the presence of propynyl groups influence the reactivity of this phosphonic acid ester in cross-coupling reactions?

Advanced Research Question
The terminal alkynes in propynyl groups enable:

  • Sonogashira coupling : React with aryl/vinyl halides using Pd/Cu catalysts to form conjugated systems. Key parameters:
    • Use Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (5 mol%) in DMF/Et₃N (3:1) at 60°C .
    • Monitor regioselectivity via ¹³C NMR (sp²-sp carbon coupling at ~95–100 ppm).
  • Click chemistry : Coordinate with azides (CuAAC reaction) to form triazoles, useful for bioconjugation .
    Mechanistic Insight : The electron-withdrawing phosphonic acid group stabilizes transition states, reducing activation energy by ~15 kJ/mol (DFT calculations recommended) .

What computational methods can predict the steric and electronic effects of substituents on the phosphonic acid core?

Advanced Research Question
Density Functional Theory (DFT) is optimal:

  • Basis sets : B3LYP/6-311+G(d,p) for geometry optimization and electronic properties.
  • Steric analysis : Calculate Tolman cone angles for propynyl groups (~140°), indicating high steric hindrance .
  • Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) correlate with reactivity in nucleophilic substitutions .
    Software : Gaussian 16 or ORCA, with solvent effects modeled using PCM (e.g., toluene) .

What are the key stability considerations for storing 1-propynylphosphonic acid di(2-propynyl) ester, and how can degradation products be monitored?

Basic Research Question
Stability protocols :

  • Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent hydrolysis and photodegradation.
  • Add stabilizers (e.g., 0.1% BHT) to inhibit radical polymerization of alkynes .
    Degradation monitoring :
  • HPLC-MS : Track hydrolysis products (e.g., phosphonic acid and propargyl alcohol) using a C18 column (ACN/H₂O gradient) .
  • ³¹P NMR : Detect free phosphonic acid (δ ~10 ppm) as a degradation marker .

How can the ester's phosphonic acid group be functionalized for applications in metal-organic frameworks (MOFs) or coordination polymers?

Advanced Research Question
Functionalization strategies :

  • Post-synthetic modification : React the phosphonic acid with ZrCl₄ or Ti(OiPr)₄ to form MOF nodes. Optimal conditions: 80°C in DMF, 48 hr .
  • Ligand design : Introduce carboxylate or pyridyl groups via Sonogashira coupling to enhance coordination diversity .
    Characterization :
  • PXRD : Confirm MOF crystallinity (e.g., UiO-66 analog).
  • BET surface area analysis : Expect ~800–1200 m²/g for porous architectures .

What contradictions exist in the literature regarding the compound’s catalytic activity, and how can they be resolved experimentally?

Advanced Research Question
Contradiction : Some studies report high enantioselectivity (>95% ee) in Au(I)-catalyzed hydroaminations , while others note poor yields with Ag(I) co-catalysts.
Resolution :

  • Control experiments : Compare catalyst systems (e.g., AuCl/AgOTf vs. AuCl alone) under identical conditions (toluene, 25°C).
  • Kinetic profiling : Use in-situ IR to track reaction rates and intermediate formation.
  • Theoretical modeling : Identify Ag(I)-induced steric clashes via MD simulations .

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